molecular formula C8H8N2O3S2 B2502132 1-(4-氧代-2-硫代-1,3-噻唑烷-3-基)二氢-2,6(1H,3H)-吡啶二酮 CAS No. 182558-47-0

1-(4-氧代-2-硫代-1,3-噻唑烷-3-基)二氢-2,6(1H,3H)-吡啶二酮

货号 B2502132
CAS 编号: 182558-47-0
分子量: 244.28
InChI 键: NGOXBDKVNKGRTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine-2(3H)-one derivatives, as described in the first paper, involves a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This process leads to the formation of compounds with potential anticancer activity. The structures of these compounds were confirmed using spectral data and single-crystal X-ray diffraction analysis . In the second paper, the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole derivatives, was achieved through reactions involving cyanoacetic acid hydrazide, carbon disulfide, and various other reagents. These reactions produced a range of derivatives with antiviral properties . The third paper details the synthesis of 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and cyanothioacetamide, which were then used to create pyridin-2-yl-2-oxo-N-phenylpropanehydrazonothioate derivatives and 2-S-alkylpyridine derivatives with antimicrobial activity . Lastly, the fourth paper discusses the synthesis of thiazolo[3,2-a]pyrimidines from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones and methyl chloroacetate, with the structures elucidated by 1H NMR spectroscopy and X-ray crystallography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were established using various analytical techniques. In the first paper, the confirmation of the thiazolo[4,5-b]pyridine-2(3H)-one derivatives' structures was achieved through spectral data and single-crystal X-ray diffraction analysis . The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds . The third paper indicates that the structures of the novel thiohydrazonates and pyrazolo[3,4-b]pyridines were elucidated using elemental analyses and spectral data . The fourth paper confirms the structures of thiazolo[3,2-a]pyrimidines using 1H NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The papers describe a variety of chemical reactions used to synthesize the target compounds. The first paper involves a cyclization reaction , while the second paper includes reactions such as the Japp–Klingemann reaction and reactions with aryldiazonium chlorides, aldehydes, and isothiocyanates . The third paper describes the synthesis of thiohydrazonates and their subsequent rearrangement and cyclization to form pyrazolo[3,4-b]pyridin-3-amines . The fourth paper does not detail the chemical reactions but focuses on the synthesis of thiazolo[3,2-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, the first paper mentions that the target compounds showed moderate inhibitory activity against cancer cell lines, indicating their potential as anticancer agents . The second paper highlights the antiviral activity of the synthesized compounds against various viruses . The third paper reports the antimicrobial activities of the new compounds, with one of the thiohydrazonates showing high inhibitory activity against bacterial strains . The fourth paper does not discuss the physical and chemical properties of the synthesized thiazolo[3,2-a]pyrimidines .

科学研究应用

合成方法和衍生物

  1. 稠合噻唑衍生物的合成: 研究证明了各种取代的乙基4-氧代-2-硫代-1,2,3,4,5,6,7,8-八氢吡啶衍生物的合成,突出了该化合物在创建复杂杂环结构中的用途 (Ahmed, 2003).

  2. Biginelli 化合物的合成: 研究探索了 2-氧代(或硫代)-1,2,3,4-四氢嘧啶-5-羧酸衍生物的反应,包括甲基化、酰基化和各种复杂结构的合成 (Kappe & Roschger, 1989).

  3. 抗菌化合物的发展: 已报道使用 1,3-二苯基-1H-吡唑-4-甲醛和氰硫代乙酰胺合成新型硫代腙和吡唑并[3,4-b]吡啶。这些化合物,包括吡啶-2(1H)-硫代的衍生物,已显示出显着的抗菌活性 (Mekky & Sanad, 2019).

药物和生物学研究

  1. 强心剂合成: 一项专注于合成 1-(6,7-二甲氧基-4-喹唑啉基)哌啶衍生物的研究,包括具有 4-氧代-2-硫代-3-咪唑并二环基结构的衍生物,突出了开发强心剂的潜力 (Nomoto et al., 1991).

  2. 抗癌研究: 对 1H-吡咯并[2,3-b]吡啶衍生物的研究表明在治疗弥漫性恶性腹膜间皮瘤(一种罕见且侵袭性强的癌症)中具有潜在应用,化合物作为细胞周期蛋白依赖性激酶 1 抑制剂 (Carbone et al., 2013).

  3. 抗氧化活性: 涉及从 6-(苯并[d][1,3]二氧杂环-5-基)-4-氧代-2-硫代-1,2,3,4-四氢嘧啶-5-腈衍生的新型稠合杂环化合物的合成研究探讨了它们的抗氧化活性,展示了治疗应用的潜力 (Salem et al., 2015).

化学性质和相互作用

  1. 噻嗪、噻唑和三唑的合成: 该化合物已被用于合成各种稠合嘧啶,包括嘧啶并[2,1- b ][1,3]噻嗪,证明了其在创建具有潜在生物活性的多种化学结构中的用途 (Morsy & Moustafa, 2019).

  2. 噻吩并[2,3-d]和 1,2-二噻并[4,5-c]噻唑的新型合成: 研究表明该化合物在硫化过程中用于合成各种噻唑衍生物,表明其在化学反应中的灵活性 (Omar et al., 2002).

属性

IUPAC Name

1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c11-5-2-1-3-6(12)9(5)10-7(13)4-15-8(10)14/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOXBDKVNKGRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。